BenchChemオンラインストアへようこそ!

Fadraciclib

CDK2 inhibition CDK9 inhibition kinase selectivity

Why choose Fadraciclib over generic CDK inhibitors? Fadraciclib is a second-generation, orally bioavailable CDK2/9 inhibitor with nanomolar IC50 (5 nM CDK2, 26 nM CDK9), engineered for >60-fold greater potency than seliciclib. It uniquely induces anaphase catastrophe, depletes MCL1/MYC, and overcomes stromal protection—critical for CLL co-culture and combination studies with venetoclax. Optimal for colorectal cancer organoid screening and CDKN2A/B-altered PDX models. Insist on fadraciclib for validated dual CDK2/9 transcriptional arrest.

Molecular Formula C21H31N7O
Molecular Weight 397.5 g/mol
CAS No. 1070790-89-4
Cat. No. B1671856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFadraciclib
CAS1070790-89-4
SynonymsCYC065;  CYC-065;  CYC 065;  Fadraciclib
Molecular FormulaC21H31N7O
Molecular Weight397.5 g/mol
Structural Identifiers
SMILESCCC(C(C)O)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NCC3=CN=C(C=C3C)C
InChIInChI=1S/C21H31N7O/c1-7-17(15(6)29)25-21-26-19(18-20(27-21)28(11-24-18)12(2)3)23-10-16-9-22-14(5)8-13(16)4/h8-9,11-12,15,17,29H,7,10H2,1-6H3,(H2,23,25,26,27)/t15-,17+/m1/s1
InChIKeyDLPIYBKBHMZCJI-WBVHZDCISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Fadraciclib (CYC065, CAS 1070790-89-4): A Second-Generation Oral CDK2/9 Inhibitor for Precision Oncology Research and Clinical Procurement


Fadraciclib (also known as CYC065) is a second-generation, orally bioavailable ATP-competitive inhibitor of cyclin-dependent kinases 2 and 9 (CDK2/9), developed as an optimized derivative of the aminopurine scaffold from seliciclib [1]. It exhibits nanomolar potency against CDK2 (IC50 = 4.5–5 nM) and CDK9 (IC50 = 20.5–26 nM) [2], and demonstrates high selectivity across the kinome [1]. Fadraciclib induces apoptosis in cancer cells through inhibition of CDK9-mediated transcription, leading to depletion of short-lived anti-apoptotic proteins such as MCL1 and downregulation of MYC [1]. It is currently in Phase 1/2 clinical trials for advanced solid tumors, lymphoma, and hematological malignancies [3].

Why Generic CDK Inhibitors Cannot Substitute for Fadraciclib: Structural and Selectivity Determinants Critical for Procurement Decisions


Generic CDK inhibitors, including first-generation pan-CDK agents, lack the precise dual CDK2/9 selectivity profile and oral bioavailability that define fadraciclib's therapeutic window. Fadraciclib is a structurally optimized derivative of seliciclib, engineered to achieve >60-fold greater potency against CDK2 and enhanced kinome-wide selectivity [1]. This differentiation translates to a distinct mechanism of action—inducing anaphase catastrophe at sub-micromolar concentrations—that is not replicated by earlier-generation CDK inhibitors or CDK4/6-selective agents [2]. Procurement of an alternative CDK inhibitor without verifying its quantitative selectivity profile and clinical-stage evidence may result in divergent experimental outcomes, particularly in models where dual CDK2/9 inhibition is required for depletion of MCL1 and MYC [1].

Fadraciclib Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Analysis for Informed Scientific Procurement


Superior CDK2 and CDK9 Inhibitory Potency and Selectivity Relative to First-Generation CDK Inhibitor Seliciclib

Fadraciclib demonstrates significantly improved potency and selectivity for CDK2 and CDK9 compared to its parent compound seliciclib (R-roscovitine). While seliciclib exhibits a CDK2 IC50 of approximately 700 nM, fadraciclib achieves an IC50 of 4.5 nM—representing a >150-fold increase in potency [1]. Kinome-wide profiling confirms fadraciclib's high selectivity across the CDK family and broader kinome, with IC50 values >10 µM for the majority of non-CDK2/9 kinases tested [1].

CDK2 inhibition CDK9 inhibition kinase selectivity structure-activity relationship

Enhanced Cellular Potency and Mechanistic Efficacy in Colorectal Cancer Cells Compared to Seliciclib

In Colo205 colon cancer cells, fadraciclib achieves equivalent mechanistic effects (RNA polymerase II CTD pSer2 reduction, RB phosphorylation inhibition, MCL1 depletion) at a concentration of 0.62 µM, compared to 26.6 µM required for seliciclib—a 43-fold lower concentration [1]. This enhanced cellular potency translates directly to more efficient target engagement and apoptosis induction in cancer cells.

colorectal cancer cellular potency apoptosis induction MCL1 depletion

Greater Sensitivity in Colorectal Cancer Patient-Derived Organoids Compared to Chemotherapy and CDK4/6 Inhibitor Palbociclib

In a panel of 18 colorectal cancer patient-derived organoids (PDOs), fadraciclib exhibited greater sensitivity compared to both standard chemotherapy and the CDK4/6 inhibitor palbociclib [1]. In vivo validation using three matched patient-derived xenograft (PDX) models confirmed significant tumor growth inhibition with fadraciclib compared to vehicle (P < 0.05) with no serious adverse effects [1]. Fadraciclib induced G2/M cell cycle arrest leading to multipolar mitosis and anaphase catastrophe.

colorectal cancer patient-derived organoids palbociclib chemotherapy resistance

Superior Stromal Protection Override Compared to CDK Inhibitor SNS-032 in Chronic Lymphocytic Leukemia

In co-culture experiments with StromaNKtert cells that mimic the protective bone marrow microenvironment, fadraciclib maintained its cytotoxic efficacy against CLL cells, whereas the CDK2/7/9 inhibitor SNS-032 showed significantly reduced cell death induction in the presence of stroma (P < 0.05) [1]. Fadraciclib efficiently abrogated the stromal protection by depleting MCL1, the expression of which was induced by the microenvironment [1].

chronic lymphocytic leukemia stromal protection SNS-032 MCL1

Synergistic Combination with Venetoclax in CLL Models, Including 17p-Deleted High-Risk Disease

Fadraciclib demonstrates synergistic cytotoxicity when combined with the BCL2 inhibitor venetoclax in primary CLL cells [1]. This synergy is particularly pronounced in samples harboring 17p deletion, a high-risk genetic abnormality associated with poor prognosis [1]. The combination achieves more profound cell death than either agent alone, with the optimal effect requiring sustained co-exposure to both drugs [1].

venetoclax synergy CLL 17p deletion BCL2 inhibition

Distinct Clinical Activity Profile in T-Cell Lymphoma with CDKN2A/B Alterations

In a Phase 1/2 clinical trial (NCT04983810), fadraciclib demonstrated clinical activity in heavily pretreated patients with advanced solid tumors and lymphoma, including partial responses (PRs) in patients with cutaneous T-cell lymphoma (CTCL) and angioimmunoblastic T-cell lymphoma (AITL) [1]. Biomarker analysis suggests enhanced activity in tumors harboring CDKN2A or CDKN2B alterations [2]. A squamous NSCLC patient with CDKN2B loss-of-function mutation achieved a 22% reduction in target lesions after one cycle [1].

T-cell lymphoma CDKN2A CDKN2B precision oncology biomarker

Fadraciclib Application Scenarios: Evidence-Backed Use Cases for Research and Preclinical Procurement


Dual CDK2/9 Inhibition in Colorectal Cancer Patient-Derived Models

Based on evidence demonstrating superior sensitivity of colorectal cancer PDOs to fadraciclib compared to chemotherapy and palbociclib [1], this compound is optimally deployed in ex vivo organoid screening and in vivo PDX studies of advanced colorectal cancer. Researchers investigating CDK2/9-driven cell cycle and transcriptional dysregulation in CRC should prioritize fadraciclib over CDK4/6-selective or pan-CDK inhibitors.

Overcoming Stromal-Mediated Drug Resistance in Chronic Lymphocytic Leukemia Research

Given fadraciclib's demonstrated ability to override stromal protection—a key advantage over SNS-032 [1]—this compound is particularly suited for CLL studies involving co-culture models that recapitulate the bone marrow and lymph node microenvironment. It enables interrogation of CDK9-dependent MCL1 regulation in the context of protective niche signals.

Combination Therapy Studies with Venetoclax in Hematological Malignancies

Fadraciclib's synergistic interaction with venetoclax [1], especially in 17p-deleted high-risk CLL, supports its use in combination preclinical studies. Researchers designing rational combination regimens targeting both BCL2 and MCL1 pro-survival pathways should select fadraciclib for its validated synergy profile.

Biomarker-Stratified Precision Oncology Research in CDKN2A/B-Altered Tumors

Clinical evidence of activity in CDKN2A/B-altered advanced solid tumors [1][2] positions fadraciclib as a candidate for biomarker-driven studies. Researchers investigating synthetic lethal interactions or CDK2/9 dependency in tumors with CDKN2A/B loss should employ fadraciclib in genetically defined cell line panels and PDX models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fadraciclib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.